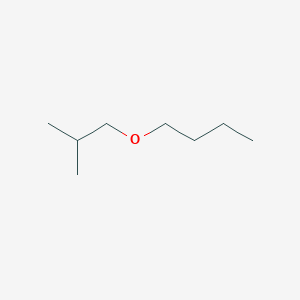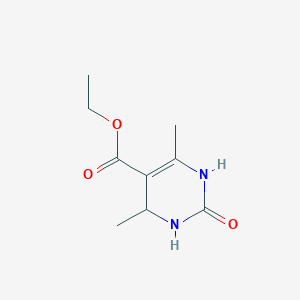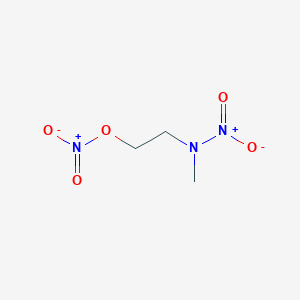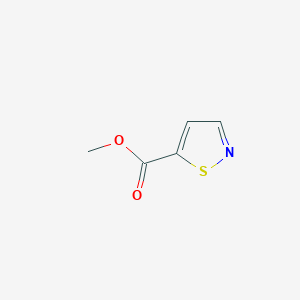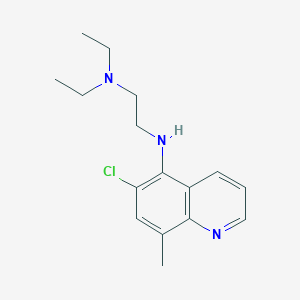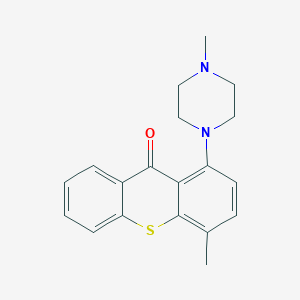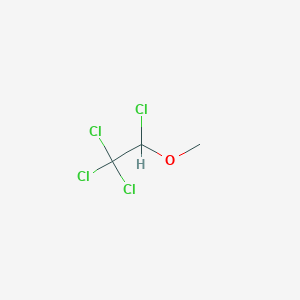
1,1,1,2-Tetrachloro-2-methoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2-methoxyethane is a colorless liquid with a faint odor and is widely used as a solvent, degreaser, and pesticide. It is also known by its chemical name, methyl chloroform, and has a molecular formula of C2H3Cl4O. In
Mécanisme D'action
1,1,1,2-Tetrachloro-2-methoxyethane acts as a central nervous system depressant by enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. It also inhibits the activity of the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
The use of 1,1,1,2-Tetrachloro-2-methoxyethane has been associated with various biochemical and physiological effects. Studies have shown that exposure to this chemical can lead to liver and kidney damage, as well as neurological effects such as dizziness, headaches, and confusion. Prolonged exposure to this chemical has also been linked to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1,1,2-Tetrachloro-2-methoxyethane in lab experiments is its high solubility in water and organic solvents, making it an ideal solvent for a wide range of compounds. However, its toxicity and potential health risks make it a less desirable choice compared to other solvents.
Orientations Futures
There are several future directions for research on 1,1,1,2-Tetrachloro-2-methoxyethane. One area of interest is the development of safer and more environmentally friendly alternatives to this chemical. Additionally, further studies are needed to better understand the mechanism of action and potential health effects of this chemical. Finally, research is needed to explore the potential uses of 1,1,1,2-Tetrachloro-2-methoxyethane in the development of new drugs and therapies.
Conclusion:
In conclusion, 1,1,1,2-Tetrachloro-2-methoxyethane is a widely used chemical with a range of applications in scientific research. While it has advantages as a solvent and reagent, its potential health risks and toxicity make it a less desirable choice compared to other solvents. Further research is needed to better understand the mechanism of action and potential health effects of this chemical, as well as to explore the development of safer and more environmentally friendly alternatives.
Méthodes De Synthèse
The synthesis of 1,1,1,2-Tetrachloro-2-methoxyethane involves the reaction of methanol with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 200-300°C and a pressure of 1-2 atm. The resulting product is then distilled to obtain the pure compound.
Applications De Recherche Scientifique
1,1,1,2-Tetrachloro-2-methoxyethane has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of various compounds. It is also used as a reagent in organic synthesis reactions, such as the synthesis of esters and ethers. Additionally, it is used as a pesticide to control pests in crops.
Propriétés
Numéro CAS |
18272-01-0 |
|---|---|
Nom du produit |
1,1,1,2-Tetrachloro-2-methoxyethane |
Formule moléculaire |
C3H4Cl4O |
Poids moléculaire |
197.9 g/mol |
Nom IUPAC |
1,1,1,2-tetrachloro-2-methoxyethane |
InChI |
InChI=1S/C3H4Cl4O/c1-8-2(4)3(5,6)7/h2H,1H3 |
Clé InChI |
DILZGBLAWUFCBQ-UHFFFAOYSA-N |
SMILES |
COC(C(Cl)(Cl)Cl)Cl |
SMILES canonique |
COC(C(Cl)(Cl)Cl)Cl |
Synonymes |
1,1,1,2-tetrachloro-2-methoxy-ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



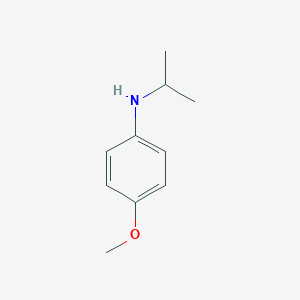
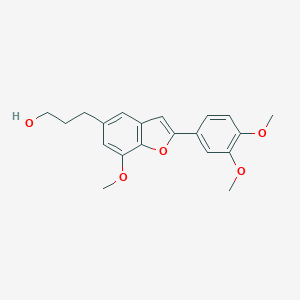
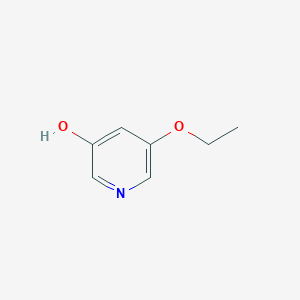
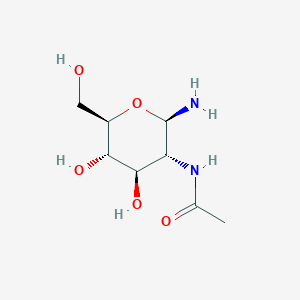
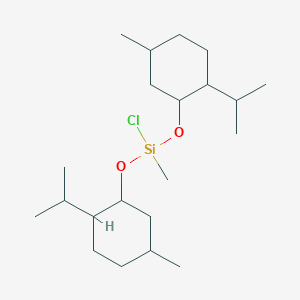
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
